molecular formula C10H18ClNO2 B13439302 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one

2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one

Cat. No.: B13439302
M. Wt: 219.71 g/mol
InChI Key: UWJPMKFMOBHHRE-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one typically involves the reaction of 4-(methoxymethyl)piperidine with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and targets can vary, but typically involve modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one
  • 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one

Uniqueness

2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxymethyl group, for instance, can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

2-chloro-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C10H18ClNO2/c1-8(11)10(13)12-5-3-9(4-6-12)7-14-2/h8-9H,3-7H2,1-2H3

InChI Key

UWJPMKFMOBHHRE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)COC)Cl

Origin of Product

United States

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